Phosphonothrixin

描述

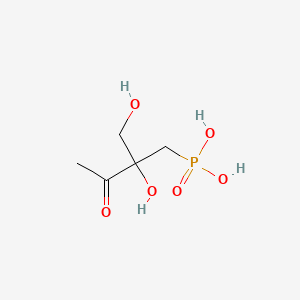

Structure

3D Structure

属性

分子式 |

C5H11O6P |

|---|---|

分子量 |

198.11 g/mol |

IUPAC 名称 |

[2-hydroxy-2-(hydroxymethyl)-3-oxobutyl]phosphonic acid |

InChI |

InChI=1S/C5H11O6P/c1-4(7)5(8,2-6)3-12(9,10)11/h6,8H,2-3H2,1H3,(H2,9,10,11) |

InChI 键 |

FFRZUQDLEGTSCQ-UHFFFAOYSA-N |

SMILES |

CC(=O)C(CO)(CP(=O)(O)O)O |

规范 SMILES |

CC(=O)C(CO)(CP(=O)(O)O)O |

同义词 |

2-hydroxy-2-hydroxymethyl-3-oxobutylphosphonic acid phosphonothrixin |

产品来源 |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Phosphonothrixin: Structure, Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural herbicide Phosphonothrixin, covering its chemical structure, mechanism of action, biosynthetic pathway, and relevant experimental methodologies. The information is intended to support research and development efforts in agrochemicals and drug discovery.

Chemical Structure of this compound

This compound is a phosphonate natural product first isolated from the fermentation broth of the soil actinobacterium Saccharothrix sp. ST-888.[1][2] It possesses a unique molecular structure characterized by a stable carbon-phosphorus (C-P) bond and a branched five-carbon skeleton.[2]

-

IUPAC Name: [2-hydroxy-2-(hydroxymethyl)-3-oxobutyl]phosphonic acid

-

Molecular Formula: C₅H₁₁O₆P

-

Molecular Weight: 198.11 g/mol

-

SMILES String: CC(=O)C(CO)(CP(=O)(O)O)O

The presence of the phosphonic acid group makes this compound an analogue of phosphate esters and carboxylic acids, which is key to its biological activity.

Mechanism of Action: Inhibition of Riboflavin Biosynthesis

This compound exerts its herbicidal effects by targeting the riboflavin (vitamin B2) biosynthesis pathway, a crucial metabolic process in plants and microorganisms that is absent in animals.[3][4] Specifically, it acts as a competitive inhibitor of the enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS).[3][4]

DHBPS catalyzes the conversion of D-ribulose 5-phosphate into 3,4-dihydroxy-2-butanone 4-phosphate and formate, a key step in the formation of the xylene ring of riboflavin.[3] By inhibiting this enzyme, this compound disrupts the production of riboflavin, leading to chlorosis (bleaching) and growth inhibition in susceptible plants.[1][3]

Quantitative Data

The biological activity of this compound has been characterized through both enzymatic assays and greenhouse trials. The key quantitative parameters are summarized below.

| Parameter | Target/Organism | Value | Reference |

| IC₅₀ | Arabidopsis thaliana DHBPS | 58 ± 11 µM | [3] |

| Kᵢ | Arabidopsis thaliana DHBPS | 16.6 ± 5.0 µM | [3] |

| Inhibition Type | DHBPS (vs. D-ribulose-5-phosphate) | Competitive | [3] |

| Herbicidal Activity | Post-emergence application on various weeds | Broad-spectrum activity observed at 1280 and 5120 g/ha. Reduced activity at 80 and 320 g/ha. | [3] |

Biosynthesis of this compound

The biosynthesis of this compound is governed by the ftx gene cluster in Saccharothrix sp. ST-888.[5] The pathway begins with the rearrangement of phosphoenolpyruvate (PEP), a central metabolite, and proceeds through several phosphonate intermediates.

The initial steps, leading to the formation of 2,3-dihydroxypropylphosphonic acid (DHPPA), are shared with the biosynthesis of another phosphonate natural product, valinophos.[5][6] The pathway then diverges, with DHPPA being oxidized to 3-hydroxy-2-oxopropylphosphonate (HOPPA). The final steps involve a unique C-C bond formation catalyzed by two distinct thiamine diphosphate (TPP)-dependent enzymes to yield the final this compound structure.[6]

References

- 1. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The herbicidal natural product this compound is an inhibitor of the riboflavin biosynthetic enzyme L‐3,4‐dihydroxy‐2‐butanone‐4‐phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The herbicidal natural product this compound is an inhibitor of the riboflavin biosynthetic enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Pathway for Biosynthesis of the Herbicidal Phosphonate Natural Product this compound Is Widespread in Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Phosphonothrixin: A Technical Guide to its Discovery, Origin, and Biosynthesis from Saccharothrix sp.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonothrixin is a naturally occurring phosphonate compound with significant herbicidal properties.[1][2] First isolated from the soil actinobacterium Saccharothrix sp. ST-888, this molecule presents a unique branched carbon skeleton and a stable carbon-phosphorus (C-P) bond, characteristic of phosphonic acids.[1][3] Its discovery has garnered interest in the agrochemical field due to its novel mode of action, which differs from existing herbicides.[1][4] This technical guide provides a comprehensive overview of the discovery, origin, chemical properties, and biosynthetic pathway of this compound, along with the experimental protocols utilized in its study.

Discovery and Origin

This compound was discovered in the mid-1990s from the fermentation broth of Saccharothrix sp. ST-888, a strain isolated from a soil sample near Iwaki-city, Japan.[1] The compound was identified as a novel herbicidal agent that significantly inhibits the germination of both gramineous and broadleaf weeds.[2] Foliar application of this compound leads to chlorosis in tested plants.[2] Notably, its mechanism of action does not involve the inhibition of chlorophyll biosynthesis, suggesting a unique molecular target.[1] Further studies have revealed that this compound is inactive against bacteria and fungi, indicating a degree of selectivity and potentially minimal impact on soil microbiome health.[1]

Chemical and Physical Properties

The chemical structure of this compound was determined to be 2-hydroxy-2-hydroxymethyl-3-oxobutyl-phosphonic acid.[3][5] It is an acidic and hydrophilic compound.[2]

| Property | Value | Source |

| Molecular Formula | C5H11O6P | [6] |

| Molecular Weight | 198.11 g/mol | [6] |

| IUPAC Name | [2-hydroxy-2-(hydroxymethyl)-3-oxobutyl]phosphonic acid | [6] |

| InChIKey | FFRZUQDLEGTSCQ-UHFFFAOYSA-N | [6] |

Biosynthesis of this compound

The production of this compound in Saccharothrix sp. ST-888 is governed by a dedicated biosynthetic gene cluster (BGC), referred to as the ftx or ptxB gene cluster.[1][7][8] This cluster contains a 14-gene operon that, when expressed in a heterologous host, confers the ability to produce this compound.[1][7] The biosynthetic pathway is a complex enzymatic cascade that starts from the primary metabolite phosphoenolpyruvate (PEP).

The key steps in the biosynthesis are as follows:

-

Initiation: The pathway begins with the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy), a thermodynamically unfavorable rearrangement catalyzed by the enzyme PEP mutase.[7][9]

-

Early Steps: Bioinformatic analyses and experimental evidence suggest that the initial steps, leading to the formation of the intermediate 2,3-dihydroxypropylphosphonic acid (DHPPA), are shared with the biosynthetic pathway of another phosphonate natural product, valinophos.[1][10] This involves a series of reduction and other enzymatic modifications of PnPy.[7][9]

-

Oxidation to HOPPA: The intermediate DHPPA is then oxidized to form hydroxyoxopropylphosphonate (HOPPA).[1]

-

Carbon-Carbon Bond Formation: The final and most unique stage of the biosynthesis involves the formation of a C-C bond to create the characteristic branched carbon skeleton of this compound. This is achieved through the concerted action of two distinct thiamine pyrophosphate (TPP)-dependent enzymes.[1][7][9] A "split-gene" transketolase homologue, PtxB5/6, transfers a two-carbon unit from a TPP cofactor to HOPA.[7][9] This two-carbon unit is provided by an acetohydroxyacid synthase homologue, PtxB7, which processes pyruvate.[7][9]

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Isolation of this compound from Saccharothrix sp. ST-888

-

Fermentation: Saccharothrix sp. ST-888 is cultured in a suitable medium, such as a vegetable juice medium, under optimal conditions for this compound production.[2]

-

Initial Separation: The fermentation broth is harvested and subjected to initial separation techniques to remove microbial cells and large debris.

-

Ion Exchange Chromatography: The clarified broth, containing the acidic this compound, is passed through an ion exchange chromatography column to selectively bind the target compound.[2]

-

Gel Filtration Chromatography: The fractions containing this compound are then subjected to gel filtration chromatography to separate molecules based on size.[2]

-

Ion-Pair Chromatography: A final purification step using ion-pair chromatography is employed to yield pure this compound.[2]

Heterologous Expression of the ftx Gene Cluster

-

Gene Cluster Identification: The putative this compound biosynthetic gene cluster (ftx) is identified within the genome of Saccharothrix sp. ST-888 using bioinformatics tools, often by searching for homologs of key phosphonate biosynthetic enzymes like PEP mutase.[7][11]

-

Cloning: The identified gene cluster is cloned into a suitable expression vector.

-

Transformation: The vector containing the ftx gene cluster is introduced into a heterologous host, such as Streptomyces albus, which is known to be a good producer of secondary metabolites and does not produce this compound endogenously.[7][12]

-

Cultivation and Analysis: The transformed heterologous host is cultured, and the fermentation broth is analyzed for the production of this compound using techniques like mass spectrometry to confirm the function of the gene cluster.[7]

Caption: Experimental workflow for this compound discovery and characterization.

Mode of Action

Recent research has shed light on the molecular target of this compound. It has been demonstrated to be an inhibitor of L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), an essential enzyme in the biosynthesis of riboflavin (vitamin B2).[4] This finding is significant as it represents a novel mode of action for a herbicide, targeting a vitamin biosynthesis pathway in plants.[4]

Conclusion

This compound, a phosphonate natural product from Saccharothrix sp. ST-888, stands out as a promising herbicidal agent with a unique chemical structure and a novel mode of action. The elucidation of its biosynthetic pathway, involving a distinctive C-C bond formation catalysed by two TPP-dependent enzymes, has provided valuable insights into the biosynthesis of complex natural products. The detailed understanding of its discovery, biosynthesis, and mechanism of action paves the way for the potential development of new-generation herbicides and for the bioengineering of strains for enhanced production. The widespread presence of ftx-like gene clusters in other actinobacteria suggests that a rich diversity of related phosphonate compounds awaits discovery.[1][10]

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The herbicidal natural product this compound is an inhibitor of the riboflavin biosynthetic enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. This compound | C5H11O6P | CID 10631801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification of the biosynthetic gene cluster for the herbicide this compound in Saccharothrix sp. ST-888 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. pubs.acs.org [pubs.acs.org]

Unveiling the Herbicidal Action of Phosphonothrixin: A Technical Guide to its Inhibition of Riboflavin Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphonothrixin, a naturally occurring phosphonate produced by the soil bacterium Saccharothrix sp. ST-888, has demonstrated notable herbicidal activity. Recent advancements in biochemical research have elucidated its novel mechanism of action, distinguishing it from many commercial herbicides. This technical guide provides a comprehensive overview of the molecular basis of this compound's herbicidal effects, focusing on its targeted inhibition of a key enzyme in the plant riboflavin (vitamin B2) biosynthesis pathway. This document details the quantitative aspects of its efficacy, the experimental protocols for its evaluation, and visual representations of the involved biochemical and experimental processes.

Core Mechanism of Action: Targeting Riboflavin Biosynthesis

The primary mode of action of this compound as a herbicide is the inhibition of the enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS).[1][2] This enzyme catalyzes a critical step in the biosynthesis of riboflavin (vitamin B2), an essential cofactor for a wide range of metabolic redox reactions in plants. By disrupting the riboflavin supply, this compound effectively halts vital cellular processes, leading to plant growth inhibition and eventual death.

The inhibition of DHBPS by this compound is competitive with respect to the enzyme's natural substrate, D-ribose-5-phosphate.[1][2] This competitive inhibition is further substantiated by the elucidation of the X-ray crystal structure of the DHBPS enzyme in a complex with this compound.[1][2]

The Riboflavin Biosynthesis Pathway and Point of Inhibition

The following diagram illustrates the riboflavin biosynthesis pathway in plants and the specific point of inhibition by this compound.

Quantitative Data on Herbicidal Efficacy and Enzyme Inhibition

Herbicidal Activity

This compound exhibits broad-spectrum, non-selective, post-emergence herbicidal activity. Greenhouse studies have quantified its effects on a variety of weed species.

| Application Rate (g/ha) | Observed Herbicidal Effect on various weed species |

| 5120 | >90% inhibition |

| 1280 | 80-90% inhibition |

| 320 | 20-59% inhibition |

| 80 | <20% inhibition |

Table 1: Post-emergence herbicidal efficacy of this compound in greenhouse trials. Data compiled from rating scales provided in published research.

Enzyme Inhibition

The inhibitory effect of this compound on L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) has been quantified through biochemical assays.

| Parameter | Value | Enzyme Source |

| IC50 | 1.8 µM | Arabidopsis thaliana DHBPS |

| Ki | 0.9 µM | Arabidopsis thaliana DHBPS |

| Inhibition Type | Competitive | - |

Table 2: In vitro inhibition of DHBPS by this compound.

Experimental Protocols

Post-Emergence Herbicidal Efficacy Screening (Greenhouse)

-

Plant Preparation: Seeds of various mono- and dicotyledonous weed species are sown in pots containing a suitable soil substrate and grown under controlled greenhouse conditions to a specified growth stage.

-

Herbicide Application: this compound is formulated as a spray solution at various concentrations (e.g., corresponding to application rates of 80, 320, 1280, and 5120 g/ha). The solution is applied evenly to the foliage of the test plants.

-

Evaluation: Plants are maintained in the greenhouse for a period of 2-3 weeks post-application. The herbicidal effect is then visually assessed and scored based on a rating scale (e.g., 0% = no effect, 100% = complete plant death).

Cloning, Expression, and Purification of Arabidopsis thaliana DHBPS

-

Gene Amplification: The coding sequence for DHBPS is amplified from Arabidopsis thaliana cDNA using specific primers.

-

Vector Ligation: The amplified DHBPS gene is ligated into an appropriate expression vector (e.g., a pET vector with a His-tag).

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: Transformed E. coli are cultured to a desired optical density, and protein expression is induced (e.g., with IPTG).

-

Purification: The expressed His-tagged DHBPS protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA column).

DHBPS Enzyme Activity Assay

This assay measures the activity of DHBPS by quantifying the formation of its product, L-3,4-dihydroxy-2-butanone-4-phosphate.

References

An In-depth Technical Guide to the Phosphonothrixin Biosynthetic Pathway in Actinobacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphonothrixin is a potent herbicidal natural product synthesized by various actinobacteria, including the producing strain Saccharothrix sp. ST-888. Its unique branched-chain carbon skeleton and phosphonate warhead make it a compelling target for agricultural and biotechnological applications. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic transformations, and chemical intermediates. The content herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzyme engineering, and the development of novel herbicides. We present a consolidation of the current understanding of the ftx gene cluster, the functions of the encoded enzymes, and the methodologies employed in its study.

The this compound Biosynthetic Gene Cluster (ftx)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated ftx. In Saccharothrix sp. ST-888, this cluster is organized as a putative 14-gene operon (ftxA through ftxN). The functions of the encoded proteins have been elucidated through a combination of bioinformatic analysis, heterologous expression, and in vitro biochemical assays.

| Gene | Proposed or Confirmed Function |

| ftxA | Non-ribosomal peptide synthetase (NRPS) component |

| ftxB | Putative ATP-Grasp enzyme |

| ftxC | Unknown |

| ftxD | Unknown |

| ftxE | Thiamine pyrophosphate (TPP)-dependent enzyme (ketotransferase subunit) |

| ftxF | Thiamine pyrophosphate (TPP)-dependent enzyme (ketotransferase subunit) |

| ftxG | TPP-dependent acetolactate synthase |

| ftxH | Non-ribosomal peptide synthetase (NRPS) component |

| ftxI | Putative α-ketoglutarate dependent dioxygenase |

| ftxJ | Multidomain protein with phosphonopyruvate reductase activity |

| ftxK | 2,3-dihydroxypropylphosphonate (DHPPA) dehydrogenase |

| ftxL | Homolog of VlpC (reductase) |

| ftxM | Homolog of VlpD (kinase) |

| ftxN | Homolog of VlpE (reductase) |

The this compound Biosynthetic Pathway

The biosynthesis of this compound commences with the central metabolite phosphoenolpyruvate (PEP) and proceeds through a series of enzymatic transformations. The early stages of the pathway are analogous to those of valinophos biosynthesis, culminating in the formation of 2,3-dihydroxypropylphosphonate (DHPPA). The subsequent steps, unique to this compound biosynthesis, involve a novel rearrangement and carbon-carbon bond formation catalyzed by a distinctive set of thiamine pyrophosphate (TPP)-dependent enzymes.

Diagram of the this compound Biosynthetic Pathway

Caption: The biosynthetic pathway of this compound from phosphoenolpyruvate.

Quantitative Data

While detailed kinetic parameters for all enzymes in the this compound pathway are not yet fully elucidated in the literature, this section summarizes the available quantitative information. Further research is required to populate a more comprehensive kinetic dataset.

Table 3.1: Production of this compound and Intermediates

| Strain | Compound Detected | Method of Detection | Quantitative Data | Reference |

| Kitasatospora sp. ST-888 | This compound, DHPPA, HOPPA | 31P NMR, LC-HRMS | Relative abundance shown in spectra | [1] |

| Kitasatospora sp. NRRL F-6131 | This compound, DHPPA, HOPPA | 31P NMR, LC-HRMS | Relative abundance shown in spectra | [1] |

| Streptomyces albus (heterologous host) | This compound | LC-MS | Production confirmed | [1] |

Note: Specific titers (e.g., mg/L) with error bars are not consistently reported in the primary literature.

Table 3.2: In Vitro Enzyme Assay Results

| Enzyme(s) | Substrate(s) | Product | Conversion Efficiency | Reference |

| FtxJ (with PEP Mutase) | PEP, NADH | PnLac | Near-complete conversion observed by 31P NMR | [1] |

| FtxK | DHPPA, NAD+ | HOPPA | Significant conversion observed by 31P NMR | [1] |

| FtxK | HOPPA, NADH | DHPPA | Reversible reaction confirmed by 31P NMR | [1] |

| FtxEF + FtxG | HOPPA, Pyruvate | This compound | ~50% conversion of HOPPA observed by 31P NMR | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the this compound biosynthetic pathway.

Heterologous Expression of the ftx Gene Cluster

The entire ftx gene cluster can be expressed in a suitable actinobacterial host, such as Streptomyces albus or Streptomyces coelicolor, to confirm its role in this compound production.

Caption: A generalized workflow for the heterologous expression of the ftx gene cluster.

Protocol:

-

Gene Cluster Amplification: The ftx gene cluster is amplified from the genomic DNA of Saccharothrix sp. ST-888 using high-fidelity PCR.

-

Vector Construction: The amplified cluster is cloned into a suitable E. coli-Streptomyces shuttle vector, often under the control of a constitutive promoter.

-

Conjugation: The resulting plasmid is transformed into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) and subsequently transferred to the desired Streptomyces host via intergeneric conjugation.

-

Culture and Analysis: Exconjugants are selected and cultivated in appropriate production media. The culture broth and mycelium are then extracted and analyzed for the production of this compound and its intermediates using LC-MS and NMR.

Purification of Ftx Proteins

Recombinant Ftx proteins for in vitro assays are typically overexpressed in E. coli with an affinity tag (e.g., His-tag) for purification.

Protocol:

-

Cloning and Expression: The coding sequence for each ftx gene is cloned into an E. coli expression vector (e.g., pET series). Protein expression is induced in a suitable E. coli strain (e.g., BL21(DE3)).

-

Cell Lysis: Cells are harvested and lysed by sonication or high-pressure homogenization in a suitable buffer containing protease inhibitors.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA or other appropriate affinity resin. The column is washed, and the tagged protein is eluted with an increasing concentration of imidazole or the specific competing ligand.

-

Size-Exclusion Chromatography: For higher purity, the eluted protein is further purified by size-exclusion chromatography to remove aggregates and other contaminants.

-

Protein Characterization: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a standard method (e.g., Bradford assay).

In Vitro Enzyme Assays

The function of individual Ftx enzymes is confirmed through in vitro assays using purified proteins and substrates.

General Assay Conditions:

-

Buffer: Typically a phosphate or Tris-based buffer at a physiological pH (e.g., 7.5).

-

Cofactors: MgCl2, TPP, NAD+/NADH as required by the specific enzyme.

-

Substrates: Synthesized or biochemically produced intermediates of the pathway.

-

Enzyme Concentration: In the low micromolar range.

-

Reaction Monitoring: Reactions are typically incubated at a controlled temperature (e.g., 30°C) and monitored over time. The reaction is quenched, and the products are analyzed by 31P NMR or LC-MS.

Example: FtxK (DHPPA Dehydrogenase) Assay

-

Forward Reaction: 2 mM DHPPA, 250 µM NAD+, 4 µg/mL lactate dehydrogenase (for NAD+ regeneration), 10 mM sodium pyruvate, and 2.5 µM purified FtxK in a suitable buffer.

-

Reverse Reaction: 2 mM HOPPA, 200 µM NADH, and 2.5 µM purified FtxK in a suitable buffer.

Analysis of Phosphonates by NMR and LC-HRMS

31P NMR Spectroscopy:

-

A powerful technique for the direct detection and quantification of phosphonate-containing compounds in culture extracts and in vitro reaction mixtures.

-

Samples are typically prepared in H2O with a D2O lock.

-

Chemical shifts are referenced to an external standard of 85% H3PO4.

LC-HRMS:

-

Used for the sensitive detection and identification of this compound and its biosynthetic intermediates.

-

Separation is typically achieved on a C18 reversed-phase column with a gradient of water and acetonitrile containing a suitable modifier (e.g., ammonium bicarbonate).

-

High-resolution mass spectrometry provides accurate mass measurements for confident compound identification.

Regulation of this compound Biosynthesis

The regulatory mechanisms governing the expression of the ftx gene cluster are currently not well understood. In many actinobacteria, the biosynthesis of secondary metabolites is controlled by a complex interplay of pathway-specific regulators (often encoded within the gene cluster) and global regulators that respond to nutritional and environmental signals. The ftx cluster does not appear to contain a dedicated pathway-specific regulatory gene of the common families (e.g., SARP, LAL, LuxR). Further research, including transcriptomic and proteomic studies, is needed to identify the regulatory elements and transcription factors that control this compound production.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway has revealed a fascinating series of enzymatic reactions, including a novel TPP-dependent carbon-carbon bond formation. This knowledge provides a foundation for future research in several key areas:

-

Enzyme Mechanism and Engineering: Detailed kinetic and structural studies of the Ftx enzymes will provide insights into their catalytic mechanisms and could enable protein engineering efforts to improve their efficiency or alter their substrate specificity.

-

Metabolic Engineering: The understanding of the biosynthetic pathway allows for targeted genetic modifications in the producing organisms to enhance the production titer of this compound.

-

Biosynthetic Prospecting: The conserved nature of the early steps of the pathway can be used as a guide for genome mining to discover novel phosphonate natural products.

-

Elucidation of Regulation: Unraveling the regulatory network controlling ftx gene expression will be crucial for optimizing this compound production and for understanding the ecological role of this natural product.

This technical guide serves as a current repository of knowledge on the this compound biosynthetic pathway and is intended to catalyze further research and development in this exciting field.

References

An In-depth Technical Guide to Natural Products with Carbon-Phosphorus Bonds

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products containing the remarkably stable carbon-phosphorus (C-P) bond, known as phosphonates and phosphinates, represent a unique and valuable class of bioactive molecules. Their structural analogy to phosphate esters and carboxylic acids allows them to act as potent and specific inhibitors of essential metabolic enzymes, leading to a wide range of biological activities.[1][2][3][4][5] This technical guide provides a comprehensive overview of the discovery, biosynthesis, biological activity, and analysis of these fascinating compounds, with a focus on quantitative data and detailed experimental methodologies to support research and development efforts.

Chemical Diversity and Biological Activities of C-P Natural Products

The C-P bond's resistance to chemical and enzymatic hydrolysis imparts significant stability to these molecules.[3] This stability, combined with their ability to mimic transition states or substrates of key enzymes, has resulted in the discovery of numerous C-P natural products with potent antibacterial, antifungal, herbicidal, and antiviral activities.[6][7][8][9][10][11][12][13]

Antibacterial Agents

Fosfomycin is a clinically important broad-spectrum antibiotic that inhibits the enzyme MurA, a key step in bacterial cell wall biosynthesis.[11] Its efficacy against a range of clinical isolates, including multi-drug resistant strains, is well-documented. Other phosphonate natural products, such as the phosphonoalamides, have also demonstrated significant antibacterial activity.[10]

Herbicidal Compounds

Phosphinothricin (glufosinate) is a widely used herbicide that potently inhibits glutamine synthetase, an essential enzyme in nitrogen metabolism in plants.[2][14] This inhibition leads to a toxic accumulation of ammonia.

Antiviral and Antifungal Agents

Several acyclic nucleoside phosphonates have shown potent antiviral activity, particularly against DNA viruses.[6][8][15] Their mechanism often involves the inhibition of viral DNA polymerases. While less common, some phosphonate natural products have also exhibited antifungal properties.[9][11]

Quantitative Bioactivity Data

For ease of comparison, the following table summarizes the quantitative bioactivity of selected C-P natural products.

| Compound Name | Class | Target Organism/Enzyme | Bioactivity Type | Value | Unit | References |

| Fosfomycin | Antibacterial | Escherichia coli | MIC50 | 4 | µg/mL | [1] |

| Escherichia coli | MIC90 | 32 | µg/mL | [2] | ||

| Enterococcus faecalis | Susceptibility Rate | 94.4 | % | [1] | ||

| ESBL-producing isolates | MIC50 | 2 | µg/mL | [1] | ||

| ESBL-producing isolates | MIC90 | 32 | µg/mL | [1] | ||

| Phosphonoalamide F | Antibacterial | Escherichia coli K-12 | MIC | 6.25 | µM | [10] |

| Salmonella enterica LT2 | MIC | 12.5 | µM | [10] | ||

| Glufosinate (Phosphinothricin) | Herbicide | Glutamine Synthetase | IC50 | 0.85 - 0.99 | mM | [16] |

| (S)-HPMPA | Antiviral | Herpesviruses | EC50 | 0.08 - 13 | µM | [6] |

| Adenoviruses | EC50 | 0.8 - 0.17 | µM | [6] | ||

| Hepatitis B Virus | EC50 | 1.5 | µM | [6] | ||

| (S)-HPMPC (Cidofovir) | Antiviral | Herpes Simplex Virus 1 (HSV-1) | EC50 | 0.02 - 0.06 | µM | [6] |

| Human Cytomegalovirus (HCMV) | EC50 | 0.9 | nM | [6] | ||

| bis-POM-(E)-thymidine-but-2-enyl phosphonate | Antiviral | Varicella-Zoster Virus (VZV) | IC50 | 0.19 | µM | [6] |

| HDP-PMPA | Antiviral | Human Immunodeficiency Virus 1 (HIV-1) | EC50 | 7 | nM | [8] |

Biosynthesis of the Carbon-Phosphorus Bond

The formation of the C-P bond in nature is a fascinating enzymatic process. The majority of known phosphonate biosynthetic pathways initiate with the intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy), a reaction catalyzed by the enzyme PEP mutase.[3][11] This key enzymatic step is followed by a series of downstream modifications, including decarboxylation, transamination, and oxidation, to generate the diverse array of phosphonate natural products.

Key Biosynthetic Enzymes and Their Kinetics

The initial steps of phosphonate biosynthesis are catalyzed by a conserved set of enzymes. The kinetic parameters of some of these key enzymes have been characterized and are summarized below.

| Enzyme | Organism | Substrate(s) | Km | kcat | Reference |

| Phosphonoacetaldehyde Dehydrogenase (PhnY) | Sinorhizobium meliloti | Phosphonoacetaldehyde (PnAA) | 3.2 µM | 2.2 s⁻¹ | [1] |

| 2-Aminoethylphosphonate-Pyruvate Transaminase (AEPT) | Salmonella enterica | 2-Aminoethylphosphonate (AEP) | 1.11 mM | 7.4 s⁻¹ | [6] |

| Pyruvate | 0.15 mM | [6] | |||

| Phosphonoacetaldehyde (P-Ald) | 0.09 mM | 9.3 s⁻¹ | [6] | ||

| L-Alanine | 1.4 mM | [6] | |||

| (R)-amine:pyruvate aminotransferase | Arthrobacter sp. | (R)-1-methylbenzylamine | 2.62 mM | [17] | |

| Pyruvate | 2.29 mM | [17] | |||

| ω-Amino Acid:Pyruvate Transaminase | Alcaligenes denitrificans | L-β-ABA | 56 mM | 500 U/mg | [18] |

| Pyruvate | 11 mM | 370 U/mg | [18] |

Biosynthetic Pathway of 2-Aminoethylphosphonate (AEP)

The biosynthesis of AEP is one of the simplest and best-characterized phosphonate biosynthetic pathways, involving three key enzymatic steps starting from PEP.

Biosynthetic pathway of 2-aminoethylphosphonate.

Structural Insights into C-P Bond Containing Molecules

X-ray crystallography has provided detailed structural information on how C-P natural products interact with their enzyme targets. This has been crucial for understanding their mechanism of action and for guiding the design of new inhibitors.

Crystal Structure of Fosfomycin Bound to MurA

The crystal structure of MurA in complex with its substrate UDP-N-acetylglucosamine and the inhibitor fosfomycin reveals that fosfomycin forms a covalent bond with a cysteine residue in the active site, thereby irreversibly inactivating the enzyme.[14][19][20][21]

Crystal Structure of Phosphinothricin Bound to Glutamine Synthetase

The crystal structure of glutamine synthetase complexed with phosphinothricin shows that the inhibitor occupies the glutamate binding site.[2][14] This binding prevents the natural substrate from accessing the active site, leading to the inhibition of the enzyme.

C-P Bond Lengths and Angles

Crystallographic data provides precise measurements of the C-P bond geometry. The following table presents typical C-P bond lengths observed in various structures.

| Compound Context | C-P Bond Length (Å) | Reference(s) |

| Metal-organic framework with phosphonate linkers | 1.82 - 1.84 | [22] |

| General Phosphate Structures | ~1.5 - 1.6 | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of C-P natural products.

Protocol for Screening of Phosphonate Production in Streptomyces using ³¹P NMR

This protocol outlines the steps for cultivating Streptomyces and analyzing the culture extract for the presence of phosphonates.

4.1.1. Culture Cultivation

-

Prepare a seed culture by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with Streptomyces spores or mycelia from a fresh agar plate or glycerol stock.[24]

-

Incubate the seed culture at 30°C with shaking (200-220 rpm) for 48-72 hours.[24]

-

Inoculate a production medium (e.g., ISP4 medium) with the seed culture. For solid media, spread the inoculum on the surface; for liquid media, use a 5-10% (v/v) inoculum.[25][26]

-

Incubate the production culture at 30°C for 7-10 days.[25]

4.1.2. Sample Preparation for ³¹P NMR

-

Harvest the culture. For liquid cultures, centrifuge to separate the supernatant and mycelia. For solid cultures, freeze-thaw the plates and press to collect the liquid fraction.[25]

-

Lyophilize the culture supernatant/liquid fraction.

-

Redissolve a known amount of the lyophilized extract (e.g., 500 mg) in a mixture of 1 M NaOH and D₂O (for signal lock).[27] A high pH ensures that the phosphonate groups are deprotonated, leading to sharper NMR signals.

-

Centrifuge the sample to remove any insoluble material.

4.1.3. ³¹P NMR Analysis

-

Acquire a one-dimensional ³¹P NMR spectrum with proton decoupling.

-

Phosphonate natural products typically exhibit characteristic chemical shifts in the range of +5 to +40 ppm, distinct from the more common phosphate esters which resonate between +5 and -25 ppm.[11]

Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol describes a standard method for determining the antibacterial activity of a C-P compound.[10][28]

4.2.1. Preparation of Materials

-

Antibiotic Stock Solution: Prepare a concentrated stock solution of the purified C-P compound in a suitable solvent (e.g., water or DMSO).

-

Bacterial Inoculum: Grow the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.[22]

-

96-Well Microtiter Plate: Use sterile, flat-bottom 96-well plates.

4.2.2. Assay Procedure

-

Add 100 µL of sterile broth to all wells of the microtiter plate.

-

Add 100 µL of the antibiotic stock solution to the first column of wells, creating a 1:2 dilution.

-

Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

-

Add the standardized bacterial inoculum to each well (typically 5 µL of a 1:100 dilution of the 0.5 McFarland suspension).

-

Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

4.2.3. Interpretation of Results

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.[10]

Protocol for Heterologous Expression of a Streptomyces Biosynthetic Gene Cluster

This protocol provides a general workflow for expressing a Streptomyces gene cluster in a heterologous host, such as Streptomyces coelicolor or E. coli.

4.3.1. Cloning the Biosynthetic Gene Cluster (BGC)

-

Isolate high-quality genomic DNA from the native Streptomyces producer strain.

-

Clone the target BGC into a suitable expression vector (e.g., a cosmid or a BAC vector) using methods like Gibson assembly or TAR cloning.[29]

-

Transform the resulting construct into an E. coli strain suitable for plasmid maintenance and conjugation (e.g., ET12567/pUZ8002).[30]

4.3.2. Intergeneric Conjugation

-

Grow the E. coli donor strain and the recipient Streptomyces host (e.g., S. coelicolor M1152) to the appropriate growth phase.

-

Mix the donor and recipient strains on a suitable agar medium (e.g., SFM) and incubate to allow for conjugation.[30]

-

Overlay the conjugation plate with antibiotics to select for Streptomyces exconjugants containing the expression vector.

4.3.3. Production and Analysis

-

Cultivate the recombinant Streptomyces strain under conditions known to promote secondary metabolite production.

-

Extract the secondary metabolites from the culture and analyze for the production of the target C-P compound using techniques like LC-MS/MS and ³¹P NMR.[30][31]

Experimental Workflows

The following diagrams illustrate the logical flow of key experimental procedures.

Workflow for phosphonate screening by ³¹P NMR.

Workflow for MIC determination.

Conclusion

Natural products containing carbon-phosphorus bonds are a rich source of bioactive compounds with significant potential in medicine and agriculture. The unique stability and chemical properties of the C-P bond make these molecules excellent candidates for drug development. This technical guide has provided a comprehensive overview of the key aspects of C-P natural product research, from their biological activities and biosynthesis to detailed analytical and experimental protocols. It is hoped that this resource will facilitate further exploration and exploitation of this promising class of natural products.

References

- 1. Structure and function of phosphonoacetaldehyde dehydrogenase: the missing link in phosphonoacetate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]

- 5. researchgate.net [researchgate.net]

- 6. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antiviral Evaluation of (1,4-Disubstituted-1,2,3-Triazol)-(E)-2-Methyl-but-2-Enyl Nucleoside Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphonates enantiomers receiving with fungal enzymatic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Antimicrobial Phosphonopeptide Natural Products from Bacillus velezensis by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fosmidomycin Biosynthesis Diverges from Related Phosphonate Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The crystal structure of phosphinothricin in the active site of glutamine synthetase illuminates the mechanism of enzymatic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 16. rcsb.org [rcsb.org]

- 17. A novel transaminase, (R)-amine:pyruvate aminotransferase, from Arthrobacter sp. KNK168 (FERM BP-5228): purification, characterization, and gene cloning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ω-Amino Acid:Pyruvate Transaminase from Alcaligenes denitrificans Y2k-2: a New Catalyst for Kinetic Resolution of β-Amino Acids and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2d3c - Crystal Structure of the Maize Glutamine Synthetase complexed with ADP and Phosphinothricin Phosphate - Summary - Protein Data Bank Japan [pdbj.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Efficient purification of transglutaminase from recombinant Streptomyces platensis at various scales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. rcsb.org [rcsb.org]

- 29. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ir.ucc.edu.gh [ir.ucc.edu.gh]

- 31. Supplementary data on rapid sample clean-up procedure of aminophosphonates for LC/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Potent and Diverse Biological Activities of Phosphonate Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonate natural products are a fascinating class of molecules characterized by a stable carbon-phosphorus (C-P) bond. This unique structural feature confers remarkable resistance to chemical and enzymatic hydrolysis compared to their phosphate ester analogues.[1] This stability, combined with their ability to act as mimics of phosphate esters, carboxylates, and tetrahedral transition states of enzymatic reactions, makes them potent inhibitors of a wide range of enzymes.[2][3][4] As a result, phosphonate natural products exhibit a broad spectrum of biological activities, including antibacterial, antifungal, herbicidal, antiviral, and antimalarial properties.[5][6][7] This technical guide provides an in-depth overview of the biological activities of key phosphonate natural products, supported by quantitative data, detailed experimental protocols, and visualizations of their molecular pathways.

Core Concept: The Mechanism of Action of Phosphonate Natural Products

The primary mechanism by which phosphonate natural products exert their biological effects is through the inhibition of essential enzymes.[7] The phosphonate moiety is isosteric and isopolar to the phosphate group, allowing these molecules to bind to the active sites of enzymes that recognize phosphate-containing substrates.[1][8] However, the inherent stability of the C-P bond prevents the enzymatic cleavage that would normally occur with a phosphate ester, leading to competitive or, in some cases, irreversible inhibition.[5][7]

For example, many phosphonates act as mimics of tetrahedral gem-diolate transition states that occur during peptide or triglyceride hydrolysis, making them potent inhibitors of peptidases and lipases.[1] This mimicry of key metabolites and transition states is the foundation for the diverse bioactivities observed in this class of natural products.[6][9]

Caption: General mechanism of phosphonate enzyme inhibition.

Quantitative Analysis of Biological Activity

The potency of phosphonate natural products is quantified through various bioassays. The following tables summarize key quantitative data for prominent compounds across different biological activities.

Antibacterial Activity

Many phosphonate natural products were first identified for their ability to inhibit bacterial growth.[10] Fosfomycin, for instance, is a clinically used broad-spectrum antibiotic.[10]

| Compound | Target Organism | Assay Type | Value | Reference |

| Fosfomycin | E. coli | MIC | Varies by strain | [10] |

| Argolaphos | Salmonella typhimurium | MIC | Potent | [6] |

| Argolaphos | Escherichia coli | MIC | Potent | [6] |

| Argolaphos | Staphylococcus aureus | MIC | Potent | [6] |

| Phosphonoalamides E & F | Erwinia rhapontici | MIC | Strong inhibition | [11] |

| Phosphonoalamides E & F | Pantoea ananatis | MIC | Strong inhibition | [11] |

| Phosphonoalamides E & F | Paenibacillus larvae | MIC | Strong inhibition | [11] |

Antiviral Activity

Acyclic nucleoside phosphonates are a critical class of antiviral medications.[12] Their design is often inspired by natural phosphonate structures.

| Compound Class | Target Virus | Assay Type | Potency | Reference |

| Acyclic Nucleoside Phosphonates | HIV, HBV | Antiviral assays | High | [13] |

| Ganciclovir phosphonate (R-enantiomer) | HMCV | Cell culture | Potent | [14] |

| (S)-aspartate prodrug of FPMPC | HCMV | EC50 | 0.76 µM | [14] |

| HDP-(S)-HPMPA | HIV-1 | Activity Increase | >10,000-fold | [15] |

Anticancer Activity

The cytotoxicity of phosphonate derivatives against various cancer cell lines is an active area of research.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Derivative 9b (Irinotecan conjugate) | SK-OV-3 (Ovarian cancer) | MTT Assay | 0.92 | [16] |

| Derivative 9b (Irinotecan conjugate) | A549 (Lung cancer) | MTT Assay | 3.23 | [16] |

| Derivative 9b (Irinotecan conjugate) | MCF-7 (Breast cancer) | MTT Assay | 1.87 | [16] |

Herbicidal and Other Activities

Phosphonates like phosphinothricin are potent herbicides, while others show promise as antimalarial agents.

| Compound | Activity | Target | Potency | Reference |

| Phosphinothricin | Herbicide | Glutamine Synthetase | Potent | [5][10] |

| FR-900098 | Antimalarial | DXP-reductoisomerase | Potent | [2][10] |

| Fosmidomycin | Antimalarial | DXP-reductoisomerase | Under clinical trials | [9][10] |

| Pantaphos | Herbicide | Not specified | Comparable to glyphosate | [17] |

Key Biosynthetic Pathways

The biosynthesis of most phosphonate natural products begins with the enzymatic rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy), a reaction catalyzed by PEP mutase.[2][18] This initial step is often the gateway to a diverse array of downstream modifications that lead to the final bioactive compounds.

2-Aminoethylphosphonate (AEP) Biosynthesis

AEP is one of the simplest and most abundant phosphonates, often incorporated into lipids and glycans.[11] Its biosynthesis is a three-step pathway from PEP.[5]

Caption: Biosynthetic pathway of 2-Aminoethylphosphonate.

Fosfomycin Biosynthesis

Fosfomycin is a clinically important antibiotic that inhibits the enzyme MurA, blocking peptidoglycan biosynthesis in bacteria.[10]

Caption: Simplified biosynthetic pathway of Fosfomycin.

Phosphonothrixin Biosynthesis

This compound is a herbicidal natural product with a unique branched carbon skeleton, indicating novel biosynthetic chemistry.[4]

Caption: Key steps in this compound biosynthesis.

Experimental Protocols

The determination of the biological activity of phosphonate natural products relies on standardized and robust experimental protocols. Below are detailed methodologies for key assays.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[16]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Cancer cell lines

-

Culture medium

-

Test compounds

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[16]

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[16]

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16]

-

Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.[16]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]

-

The IC50 value is calculated from the dose-response curve.[16]

Caption: Workflow for the MTT cytotoxicity assay.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[16]

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

Test compounds

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.[16]

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[16]

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[16]

-

Incubate the plates at 37°C for 18-24 hours.[16]

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[16]

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

Phosphonate natural products represent a rich and diverse source of bioactive molecules with significant potential for the development of new therapeutics and agricultural agents. Their unique C-P bond confers stability and allows them to act as potent enzyme inhibitors through molecular mimicry. The continued exploration of this class of compounds, aided by advances in genomics and synthetic chemistry, promises to uncover novel structures with unique biological activities. The quantitative data and standardized protocols presented in this guide offer a valuable resource for researchers and professionals working to harness the therapeutic potential of phosphonate natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]

- 8. Recent advances in natural and synthetic phosphonate therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in natural and synthetic phosphonate therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Antimicrobial Phosphonopeptide Natural Products from Bacillus velezensis by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphonate - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]

- 14. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. journals.asm.org [journals.asm.org]

- 18. Frontiers | The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment [frontiersin.org]

Revolutionizing Herbicide Development: A Technical Guide to Phosphonothrixin Production via Saccharothrix sp. ST-888 Fermentation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fermentation of Saccharothrix sp. ST-888 for the production of phosphonothrixin, a potent herbicidal agent. This document details the biosynthetic pathway of this compound, outlines experimental protocols for the cultivation of the source organism and isolation of the target compound, and presents a comprehensive overview of the current understanding of this promising natural product.

Introduction

This compound is a novel herbicidal compound produced by the actinobacterium Saccharothrix sp. ST-888.[1][2] It exhibits significant inhibitory effects on the germination of both gramineous and broadleaf weeds.[1][2] The unique structure of this compound, featuring a stable carbon-phosphorus (C-P) bond, contributes to its biological activity and makes it a compelling candidate for the development of new-generation herbicides.[3][4][5][6] This guide focuses on the technical aspects of producing this compound through the fermentation of Saccharothrix sp. ST-888.

The Producer Organism: Saccharothrix sp. ST-888

Saccharothrix sp. ST-888 is the natural producer of this compound. The biosynthetic gene cluster responsible for this compound synthesis has been identified in this organism, providing a genetic roadmap for potential strain improvement and yield optimization efforts.[7][8]

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process encoded by the ftx operon (also referred to as the ptxB gene cluster).[7][9] The pathway commences with the conversion of phosphoenolpyruvate (PEP) and proceeds through a series of intermediates to yield the final product.

Key Enzymatic Steps

The biosynthetic pathway involves a series of enzymatic reactions, including mutase, dehydrogenase, and C-C bond formation steps. The initial steps of the pathway are shared with the biosynthesis of another phosphonate natural product, valinophos.[7][9]

A critical step in the pathway is the formation of the C-P bond, a hallmark of phosphonate natural products. The pathway culminates in the formation of this compound's unique branched carbon skeleton.[7][9]

Signaling Pathway Diagram

The following diagram illustrates the biosynthetic pathway of this compound from phosphoenolpyruvate.

Caption: Biosynthetic pathway of this compound in Saccharothrix sp. ST-888.

Fermentation for this compound Production

Detailed quantitative data on the fermentation of Saccharothrix sp. ST-888 for this compound production, such as specific titers and yields, are not extensively reported in publicly available literature. However, the foundational studies indicate that production is achievable using a vegetable-based medium.[1][2]

Fermentation Data

Due to the limited availability of public data, a comprehensive table of quantitative fermentation parameters cannot be provided at this time. Research and development efforts would need to focus on optimizing media composition, feeding strategies, and process parameters to establish a robust and high-yielding fermentation process.

Experimental Protocol: Cultivation of Saccharothrix sp. ST-888

The following is a generalized protocol for the cultivation of Saccharothrix sp. ST-888 based on available information. Optimization of these conditions is critical for maximizing this compound production.

4.2.1. Media Composition

-

Growth Medium: A vegetable juice-based medium has been reported for the production of this compound.[1][2] The specific composition of this medium is not detailed in the literature. A typical starting point for optimization could involve a base medium containing:

-

Vegetable juice (e.g., V8 juice)

-

A carbohydrate source (e.g., glucose, soluble starch)

-

A nitrogen source (e.g., yeast extract, peptone)

-

Trace elements solution

-

-

Maintenance Medium: For routine culture maintenance, a standard actinomycete medium such as ISP2 (Yeast Extract-Malt Extract Agar) can be utilized.

4.2.2. Culture Conditions

-

Temperature: 28-30°C

-

pH: 6.8-7.2

-

Aeration: High aeration is crucial for the growth of aerobic actinomycetes. This can be achieved through baffled flasks in shake culture or controlled sparging in a fermenter.

-

Agitation: 200-250 rpm in a shake flask incubator. In a fermenter, agitation should be optimized to ensure adequate mixing and oxygen transfer without causing excessive shear stress.

-

Inoculum Development: A multi-stage inoculum development process is recommended, starting from a slant or frozen vial to a series of seed flasks to ensure a healthy and abundant inoculum for the production fermenter.

-

Fermentation Duration: Typically 5-7 days, but the optimal harvest time should be determined by monitoring this compound production and biomass growth.

Downstream Processing and Isolation

The recovery and purification of this compound from the fermentation broth is a critical step in the overall production process.[10][11][12] this compound is an acidic and hydrophilic compound, which dictates the choice of purification methods.[1][2]

Purification Scheme

A general scheme for the isolation of this compound involves the following steps:

-

Cell Removal: Separation of the biomass from the fermentation broth through centrifugation or filtration.

-

Initial Purification: Application of the clarified broth to an ion-exchange chromatography column to capture the acidic this compound.

-

Desalting and Further Purification: Gel filtration chromatography to remove salts and other small molecule impurities.

-

Final Polishing: Ion-pair chromatography to achieve high purity this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the fermentation and purification of this compound.

Caption: General workflow for this compound production and purification.

Conclusion and Future Perspectives

The fermentation of Saccharothrix sp. ST-888 presents a viable route for the production of the promising herbicide, this compound. While the biosynthetic pathway has been largely elucidated, significant opportunities exist for process optimization to improve fermentation titers and streamline downstream processing. Future research should focus on detailed media and process development to establish a scalable and economically viable production platform. Furthermore, metabolic engineering of Saccharothrix sp. ST-888, guided by the knowledge of the biosynthetic gene cluster, holds the potential to significantly enhance this compound yields. This technical guide serves as a foundational resource for researchers and professionals dedicated to advancing the development of this novel herbicidal agent.

References

- 1. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of phosphonic acid natural products by mining the genomes of 10,000 actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Total synthesis of (+/-)-phosphonothrixin, a novel herbicidal antibiotic containing C-P bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Identification of the biosynthetic gene cluster for the herbicide this compound in Saccharothrix sp. ST-888 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Downstream processing (Chapter 9) - Basic Biotechnology [resolve.cambridge.org]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. iipseries.org [iipseries.org]

A Technical Guide to the Spectroscopic Data of Phosphonothrixin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Phosphonothrixin, a novel herbicidal antibiotic. The focus is on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of this unique natural product.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) has been instrumental in identifying this compound and its biosynthetic intermediates. The compound is typically analyzed in negative ion mode.

| Compound | Ionization Mode | Observed m/z | Formula |

| This compound | [M-H]⁻ | 197.0220 | C₅H₁₁O₆P |

| DHPPA (Intermediate) | [M-H]⁻ | 155.0115 | Not specified |

| HOPPA (Intermediate) | [M-H]⁻ | 152.9958 | Not specified |

Nuclear Magnetic Resonance (NMR) Data

The structural determination of this compound, which possesses a distinctive C-P bond and an isoprene unit, was accomplished through various NMR techniques.[1] Key experiments include ³¹P NMR, ¹H-³¹P HMBC, and other 1D and 2D NMR analyses.[2]

While a complete list of ¹H and ¹³C chemical shifts is not fully detailed in the provided literature, the following summarizes the key NMR experiments and observations used for the characterization of this compound and its pathway intermediates.

| Experiment Type | Purpose and Observations |

| ³¹P NMR | Used for the detection and quantification of phosphonate compounds in extracts and enzymatic assays.[2][3][4] |

| ¹H-³¹P HMBC | Crucial for correlating phosphorus signals with specific protons in the molecule, aiding in the structural assignment of this compound and its intermediates.[2][3] |

| 1D & 2D ¹H, ¹³C NMR | Standard experiments (such as COSY, HSQC, HMBC) were used for the complete structural elucidation of the carbon skeleton and proton environments.[2] |

An unusual characteristic observed was the rapid proton-deuterium (H-D) exchange of the methyl ketone unit of this compound when dissolved in D₂O.[1]

Experimental Protocols

The acquisition of spectroscopic data for this compound involves specific methodologies for sample preparation, instrumentation, and data analysis.

Sample Preparation for NMR and MS

For the analysis of this compound produced by bacterial strains like Kitasatospora sp. ST-888, the following steps are typical:

-

Culture broth is subjected to ion exchange chromatography and gel filtration to isolate the acidic and hydrophilic compound.[5]

-

For NMR analysis of enzymatic assays, high molecular weight materials such as proteins are removed using centrifugal filters (e.g., Amicon Ultra-0.5 with a 10 or 30 kDa cutoff).[6]

-

The purified or filtered samples are often dried and reconstituted in D₂O (10% v/v) which serves as the locking solvent for NMR spectroscopy.[2][6]

Mass Spectrometry (LC-HRMS)

-

Instrumentation : A Dionex Ultimate 3000 series HPLC system coupled with a Q-Exactive MS system (Thermo, Bremen, Germany) has been used.[6]

-

Data Acquisition : The system is operated under high-resolution conditions to obtain accurate mass measurements.[6]

-

Software : Xcalibur 4.1.31.9 software is utilized for both data acquisition and subsequent analysis.[6]

NMR Spectroscopy

-

Instrumentation :

-

Agilent DD2 600 MHz spectrometer equipped with a OneNMR probe (operating at 600 MHz for ¹H, 151 MHz for ¹³C, and 243 MHz for ³¹P).[2]

-

Bruker Avance Neo 400 MHz spectrometer with a 5 mm Prodigy Cryoprobe (400 MHz for ¹H and 162 MHz for ³¹P).[2]

-

Bruker Avance III 500 MHz spectrometer with a 5 mm cryoprobe BBFO for some HMBC and HSQC spectra.[6]

-

-

Referencing : Chemical shifts for ³¹P NMR are reported in δ (ppm) and are referenced to an external standard of 85% H₃PO₄.[6]

-

Software : Topspin 3.6.2 software has been used for data acquisition on Bruker instruments.[6]

Visualization of the this compound Biosynthetic Pathway

The biosynthesis of this compound involves several enzymatic steps, starting from the precursor PEP (phosphoenolpyruvate). The pathway includes key intermediates such as DHPPA (2,3-dihydroxypropylphosphonic acid) and HOPPA (3-hydroxy-2-oxopropylphosphonate).[7] The workflow from precursor to the final product is illustrated below.

Caption: Enzymatic conversion steps in this compound biosynthesis.

References

- 1. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of phosphonic acid natural products by mining the genomes of 10,000 actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel Pathway for Biosynthesis of the Herbicidal Phosphonate Natural Product this compound Is Widespread in Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Pathway for Biosynthesis of the Herbicidal Phosphonate Natural Product this compound Is Widespread in Actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ftx Gene Cluster and Phosphonothrixin Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ftx gene cluster and the biosynthetic pathway of phosphonothrixin, a natural product with notable herbicidal activity. This document consolidates current research findings, presenting detailed information on the genetic basis, enzymatic steps, and experimental methodologies used to elucidate this novel metabolic pathway. The information is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzyme function, and the development of new agrochemicals.

Introduction to this compound and the ftx Gene Cluster

This compound is a phosphonate natural product first isolated from Saccharothrix sp. ST-888.[1] It possesses a unique branched five-carbon skeleton, a feature that suggests a novel biosynthetic origin.[2] Phosphonates are a class of natural products characterized by a stable carbon-phosphorus (C-P) bond, which often confers potent and specific biological activities by mimicking biological phosphates or carboxylates.

The biosynthesis of this compound is directed by a dedicated biosynthetic gene cluster (BGC), designated as the ftx gene cluster (also referred to as ptxB in some literature).[3][4] This cluster, organized as a putative 14-gene operon in Kitasatospora sp. ST-888, orchestrates a series of enzymatic reactions to construct the this compound molecule.[2] Understanding this pathway not only provides insights into the novel biochemistry of C-P bond metabolism but also opens avenues for the bioengineering of strains for enhanced production and the discovery of related compounds.[2]

The ftx Gene Cluster: Gene Functions and Protein Products

Bioinformatic analyses and subsequent biochemical characterization of the protein products have elucidated the probable function of most genes within the ftx cluster. The cluster encodes a suite of enzymes, including a phosphoenolpyruvate mutase, dehydrogenases, and unique thiamine pyrophosphate (TPP)-dependent enzymes.[2][4]

Table 1: Genes and Proposed Functions in the ftx Gene Cluster for this compound Biosynthesis

| Gene Designation | Homologous Protein (if applicable) | Proposed Function | Key Findings and Evidence |

| ftxA | - | Nonribosomal peptide synthetase (NRPS) component | Part of a putative NRPS system with FtxH and the N-terminal domain of FtxJ; likely involved in post-phosphonothrixin modification.[3] |

| ftxB | - | ATP-Grasp enzyme | Predicted to be involved in peptide bond formation, likely modifying this compound.[3] |

| ftxC | VlpC (64% identity) | Phosphatase | Homologous to VlpC in the valinophos pathway; proposed to dephosphorylate phosphonolactate-phosphate. |

| ftxD | PepM | Phosphoenolpyruvate mutase | Catalyzes the initial, thermodynamically unfavorable rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy).[4] |

| ftxEF | - | Heterodimeric TPP-dependent ketotransferase | An unusual enzyme that, in concert with FtxG, catalyzes the final C-C bond formation to produce this compound from HOPPA.[2] |

| ftxG | - | TPP-dependent acetolactate synthase | Provides the two-carbon unit for the final condensation step by decarboxylating pyruvate.[2][4] |

| ftxH | - | NRPS component | Part of the putative NRPS system for post-phosphonothrixin modification.[3] |

| ftxI | - | MbtH-like protein | Often found in NRPS gene clusters; likely plays a regulatory or accessory role. |

| ftxJ | - | Multidomain protein with phosphonopyruvate reductase activity | The C-terminal domain reduces PnPy to phosphonolactate (PnLac), providing the thermodynamic driving force for the initial PEP mutase reaction. The N-terminal adenylation domain is part of the putative NRPS.[3] |

| ftxK | - | DHPPA dehydrogenase | Catalyzes the NAD+-dependent oxidation of 2,3-dihydroxypropylphosphonic acid (DHPPA) to 3-hydroxy-2-oxopropylphosphonate (HOPPA).[2] |

| ftxL | VlpD (53% identity) | Kinase | Homologous to VlpD in the valinophos pathway; proposed to phosphorylate phosphonolactate. |

| ftxM | - | Dehydrogenase | Involved in the multi-step conversion of phosphonolactate to DHPPA. |

| ftxN | VlpE (54% identity) | Reductase | Homologous to VlpE in the valinophos pathway; involved in the reduction steps leading to DHPPA. |

Note: The gene nomenclature ftxA-N is used here as proposed by Circello et al. (2023) to conform with standard bacterial nomenclature.[3]

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic cascade. The early stages of the pathway, up to the formation of the intermediate 2,3-dihydroxypropylphosphonic acid (DHPPA), are shared with the biosynthetic pathway of another phosphonate natural product, valinophos.[2] This shared pathway provides the necessary thermodynamic pull for the energetically unfavorable initial reaction.

The key steps are as follows:

-

C-P Bond Formation: The pathway initiates with the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy), catalyzed by the PEP mutase FtxD. This reaction is thermodynamically unfavorable.

-

Thermodynamic Driving Force: To drive the initial step, PnPy is immediately and exergonically reduced to phosphonolactate (PnLac) by the reductase domain of FtxJ.

-

Conversion to DHPPA: A series of reactions catalyzed by FtxL (kinase), FtxC (phosphatase), FtxM (dehydrogenase), and FtxN (reductase) convert PnLac to the key intermediate, (R)-2,3-dihydroxypropylphosphonic acid (DHPPA).

-

Oxidation of DHPPA: The pathway then diverges from valinophos biosynthesis. The dehydrogenase FtxK oxidizes DHPPA to 3-hydroxy-2-oxopropylphosphonate (HOPPA).[2]

-

Final C-C Bond Formation: The final and most remarkable step is the formation of the branched carbon skeleton. FtxG, a TPP-dependent acetolactate synthase, decarboxylates pyruvate. The resulting two-carbon unit is then transferred to HOPPA by the novel heterodimeric TPP-dependent ketotransferase FtxEF to form this compound.[2][4]

Caption: The biosynthetic pathway for this compound.

Quantitative Data Summary

While comprehensive kinetic data for all enzymes in the pathway are not yet available, studies have provided some quantitative insights into the system. The following table summarizes available data from the literature.

Table 2: Summary of Quantitative Data for this compound Biosynthesis

| Parameter | Value | Organism/Enzyme | Reference |

| Sequence Identity (FtxC vs. VlpC) | 64% | K. sp. ST-888 vs. S. durhamensis | |

| Sequence Identity (FtxL vs. VlpD) | 53% | K. sp. ST-888 vs. S. durhamensis | |

| Sequence Identity (FtxN vs. VlpE) | 54% | K. sp. ST-888 vs. S. durhamensis | |

| Sequence Identity (FtxEF from K. sp. NRRL F-6131 vs. K. sp ST-888) | ~90% | K. sp. NRRL F-6131 vs. K. sp ST-888 | [4] |

| This compound Production | Detected | K. sp. ST-888, K. sp. NRRL F-6131 | |

| DHPPA Intermediate Accumulation | Detected | K. sp. ST-888, K. sp. NRRL F-6131 |

Further research is required to fully characterize the kinetic parameters (e.g., K_m, k_cat, V_max) of each Ftx enzyme to enable detailed metabolic modeling and engineering.

Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of bioinformatics, heterologous expression, protein purification, in vitro enzymatic assays, and analytical chemistry. Below are detailed methodologies for key experiments.

This protocol describes the general workflow for expressing the entire ftx gene cluster in a heterologous host, such as Streptomyces albus, to confirm its role in this compound production.

-

Vector Construction: The entire ftx gene cluster (containing ftxA-N) is amplified from the genomic DNA of Kitasatospora sp. ST-888. The amplified cluster is then cloned into an integrative expression vector suitable for Streptomyces, such as a derivative of pSET152.

-

Host Transformation: The resulting expression plasmid is introduced into a suitable heterologous host, like S. albus J1074, via intergeneric conjugation with an appropriate E. coli donor strain (e.g., ET12567/pUZ8002).

-

Culture and Fermentation: Transformants are selected on appropriate antibiotic-containing media. For production, a seed culture is grown in a suitable medium (e.g., TSB) and then used to inoculate a production medium (e.g., ISP4). The culture is incubated for 5-7 days at 28-30°C with shaking.

-

Extraction and Analysis: The culture broth is harvested, and the supernatant is extracted with an organic solvent (e.g., ethyl acetate) or passed over a solid-phase extraction column. The extract is concentrated and analyzed for the presence of this compound using LC-HRMS and NMR.

This protocol details the enzymatic assay for FtxK, the DHPPA dehydrogenase.

-

Protein Expression and Purification: The ftxK gene is cloned into an E. coli expression vector (e.g., pET vector) with a His-tag. The protein is overexpressed in an E. coli strain like BL21(DE3) by induction with IPTG. The cells are lysed, and the His-tagged FtxK is purified using nickel-affinity chromatography.

-

Enzyme Assay: The activity of FtxK is measured by monitoring the reduction of NAD+ to NADH at 340 nm. A typical reaction mixture contains:

-

HEPES buffer (50 mM, pH 8.0)

-

DHPPA (substrate, 1-5 mM)

-

NAD+ (cofactor, 2 mM)

-

Purified FtxK enzyme (1-5 µM)

-

-

Data Analysis: The initial rate of NADH production is measured. Control reactions lacking the enzyme or the substrate are run in parallel to account for any background signal. The reaction product, HOPPA, can be confirmed by LC-HRMS analysis of the reaction mixture.

-

Sample Preparation: Culture supernatants or enzyme assay mixtures are prepared for analysis. For complex mixtures, solid-phase extraction (SPE) may be used for sample cleanup and concentration.

-